REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5](N)=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].S(=O)(=O)(O)[OH:14].N([O-])=O.[Na+]>O>[F:1][C:2]1[CH:8]=[CH:7][C:5]([OH:14])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10] |f:2.3|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(N)C=C1)C(F)(F)F
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further hour, during which it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
, 7, (1964), 572, are added a little at a time
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 0° C
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
does not exceed +5° C
|
Type
|
ADDITION
|
Details
|
After the end of the addition
|
Type
|
DISTILLATION
|
Details
|
a steam distillation
|
Type
|
ADDITION
|
Details
|
the cold solution of the diazonium salt is introduced dropwise into a mixture of 56g of copper sulphate, 21 g of urea, 70 ml of water and 2 ml of concentrated sulphuric acid
|
Type
|
ADDITION
|
Details
|
The speed of addition
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
The distillate is cooled
|
Type
|
EXTRACTION
|
Details
|
is extracted repeatedly with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |